BenchChemオンラインストアへようこそ!

1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one

Antiproliferative MCF-7 Selectivity Index

Curcumenone (CAS 100347-96-4) is a carabrane-type sesquiterpenoid with the IUPAC name (1S,6R,7R)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one, molecular formula C₁₅H₂₂O₂, and molecular weight 234.33 g/mol. The compound features a strained bicyclo[4.1.0]heptane core bearing a 3-oxobutyl side chain and a 4-isopropylidene substituent, which collectively define its stereochemical fingerprint.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 100347-96-4
Cat. No. B009321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one
CAS100347-96-4
Synonymscurcumenone
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(=C1CC2C(C2(CC1=O)C)CCC(=O)C)C
InChIInChI=1S/C15H22O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h12-13H,5-8H2,1-4H3
InChIKeyHUZJLWLCLJEXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curcumenone (CAS 100347-96-4): Procurement-Relevant Identity and Structural Classification for Research Sourcing


Curcumenone (CAS 100347-96-4) is a carabrane-type sesquiterpenoid with the IUPAC name (1S,6R,7R)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one, molecular formula C₁₅H₂₂O₂, and molecular weight 234.33 g/mol [1]. The compound features a strained bicyclo[4.1.0]heptane core bearing a 3-oxobutyl side chain and a 4-isopropylidene substituent, which collectively define its stereochemical fingerprint [2]. It is isolated as a principal constituent from the rhizomes of several medicinally important Curcuma species (Zingiberaceae), including Curcuma zedoaria, C. wenyujin, C. phaeocaulis, and C. longa [3]. Curcumenone is commercially available as a reference standard with typical purity specifications of ≥96% to ≥98% (HPLC), and it is recognized as one of the key marker compounds for quality control of Curcuma-based herbal medicines and their derived products .

Why Generic Substitution Among Curcuma Sesquiterpenes Fails for Curcumenone (100347-96-4): The Evidence Threshold


Curcuma rhizome extracts contain numerous co-occurring sesquiterpenoids—including curcumenol, germacrone, furanodiene, curdione, and 4S-dihydrocurcumenone—that share overlapping biosynthetic origins and similar molecular weights [1]. Despite this superficial similarity, curcumenone exhibits quantifiable divergence in at least three critical dimensions: (i) it possesses a 2.1-fold higher selectivity index than curcumenol for MCF-7 breast cancer cells over normal HUVEC cells (SI = 6.0 vs. 2.8); (ii) it is uniquely inactive in anti-prion assays where curcumenol and furanodienone show significant PrPSc reduction, indicating target-specific functional discrimination; and (iii) curcumenone is documented as unstable upon purification, requiring specialized relative-response-factor (RRF) HPLC methodology for accurate quantification—a handling constraint not shared by the stable reference compound curdione [2][3][4]. These differences mean that substituting curcumenone with a different Curcuma sesquiterpene can lead to irreproducible biological readouts, failed quality control, or erroneous pharmacokinetic interpretation. The evidence presented in Section 3 establishes precisely where and by how much curcumenone differs from its closest chemical neighbors.

Curcumenone (100347-96-4): Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


MCF-7 Breast Cancer Cell Cytotoxicity: Curcumenone vs. Curcumenol Potency and Selectivity Head-to-Head

In a direct head-to-head comparison within the same study, curcumenone demonstrated stronger antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 8.3 ± 1.0 μg/mL) compared to its closest structural analog curcumenol (IC₅₀ = 9.3 ± 0.3 μg/mL) [1]. More critically, curcumenone exhibited a selectivity index (SI) of 6.0 for MCF-7 cells over normal human umbilical vein endothelial cells (HUVEC, IC₅₀ = 50.0 ± 8.6 μg/mL), which is 2.1-fold higher than curcumenol's SI of 2.8 (HUVEC IC₅₀ = 25.9 ± 1.4 μg/mL) [1][2]. Both compounds were confirmed to induce apoptotic cell death in MCF-7 cells via phase-contrast microscopy and Hoechst 33342/PI double-staining [1]. The higher SI of curcumenone indicates a meaningfully wider therapeutic window for applications where discrimination between cancerous and normal endothelial cells is essential.

Antiproliferative MCF-7 Selectivity Index Curcuma sesquiterpenoids Cancer

Anti-Prion Activity: Functional Nonequivalence of Curcumenone vs. Curcumenol and Furanodienone

In a cell culture model of prion disease using ScN2a cells, curcumenone (1) was tested alongside curcumenol (2) and furanodienone (3) for PrPSc reduction efficacy. Curcumenone at non-cytotoxic concentrations (≤10 μM) produced no reduction in PrPSc levels compared to vehicle control, whereas curcumenol (at ≤150 μM) and furanodienone (at ≤100 μM) significantly reduced PrPSc [1]. This functional nonequivalence cannot be predicted from structural similarity alone: all three compounds were isolated from the same Curcuma phaeocaulis hexane fraction and share the same sesquiterpenoid carbon skeleton [1]. The non-cytotoxic concentration ceiling also differs markedly—curcumenone (≤10 μM) vs. curcumenol (≤150 μM), representing a 15-fold difference in tolerated concentration range for cell-based assays [1].

Prion disease PrPSc reduction Functional selectivity Curcuma sesquiterpenoids Neurodegeneration

Hepatoprotective Dose-Response: Curcumenone Effective at 50 mg/kg but Absent from the Potent 12.5 mg/kg Subset

In an in vivo murine model of D-galactosamine/lipopolysaccharide (D-GalN/LPS)-induced acute liver injury, 11 sesquiterpenes were evaluated for their ability to suppress serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) elevations. Curcumenone significantly inhibited the increase in both transaminases at an oral dose of 50 mg/kg [1]. However, curcumenone was not among the subset of four compounds (curdione, neocurdione, curcumenol, and isocurcumenol) that maintained potent hepatoprotective activity at the lower 12.5 mg/kg dose [1]. This dose-response stratification demonstrates that while curcumenone is hepatoprotective, its potency threshold is higher than that of curcumenol. In the parallel D-GalN/tumor necrosis factor-α (TNF-α) liver injury model, curcumenone also conferred protection at 50 mg/kg p.o., alongside seven other sesquiterpenes [1].

Hepatoprotection D-Galactosamine/LPS ALT/AST In vivo dose-response Curcuma sesquiterpenoids

Purification Instability: Curcumenone Degrades Upon Isolation, Requiring RRF-Based HPLC Quantification

High-purity curcumenone is documented to be unstable when isolated from Curcuma plant extracts [1]. This inherent instability necessitates the use of relative response factor (RRF) methodology for accurate quantification in herbal medicines and related products, rather than direct external standard calibration. In a validated HPLC method using curdione as a stable reference standard, curcumenone was assigned an RRF of 0.147 against curdione at 244 nm (RSD 1.8%) [1]. By comparison, the structurally related germacrone had an RRF of 0.297 and furanodiene an RRF of 1.301 [1]. The low and distinct RRF value for curcumenone reflects both its unique UV absorption profile (λmax ≈ 256 nm vs. 214 nm for curdione-class compounds) and the quantitative consequences of its degradation during sample preparation [1][2]. The method was validated across multiple C18 columns and instruments, confirming that curcumenone cannot be reliably quantified by generic HPLC protocols designed for stable Curcuma sesquiterpenes.

Stability HPLC quantification Reference standard Quality control Curcuma sesquiterpenoids

Vasorelaxant Mechanism: Curcumenone as Biosynthetic Precursor in the Carabrane-Type Sesquiterpene Cascade

Curcumenone belongs to the carabrane-type sesquiterpene family, which exhibits vasorelaxant activity through a calcium channel-blocking mechanism. In isolated rat aortic strips, carabrane-type sesquiterpenes including curcumenone inhibited high K⁺-induced contractions (>80% inhibition at 100 μM) but did not inhibit norepinephrine-induced contractions, establishing a mechanism-of-action signature consistent with voltage-gated calcium channel blockade [1]. Critically, curcumenone serves as the chemical precursor for the semi-synthetic conversion to curcarabranols A and B—two new carabrane-type sesquiterpenes whose absolute stereostructures were confirmed via chemical transformation from curcumenone using the modified Mosher's method [1]. This establishes curcumenone as the accessible starting material for generating structurally defined carabrane derivatives, a capability not shared by the more oxidized or rearranged sesquiterpenes (e.g., germacrone, furanodiene) found in the same Curcuma extracts.

Vasorelaxant Calcium channel blockade Carabrane sesquiterpenes Biosynthetic precursor Aortic strip assay

Structural Fingerprint: Bicyclo[4.1.0]heptane Core and Physicochemical Properties Distinct from Monocyclic Curcuma Sesquiterpenes

Curcumenone possesses a bicyclo[4.1.0]heptane core with a cyclopropane ring fused to a cyclohexanone, generating three stereocenters [(1S,6R,7R)] that define its three-dimensional shape [1]. Its computed physicochemical profile—LogP = 2.40 (XlogP), topological polar surface area (TPSA) = 34.10 Ų, zero H-bond donors, 3 rotatable bonds—places it in favorable drug-like chemical space (Lipinski, Pfizer, GSK rules all accepted; QED = 0.767) [1][2]. In contrast, the monocyclic germacrane-type sesquiterpene germacrone has TPSA = 17.07 Ų and 0 rotatable bonds, resulting in different membrane permeability and metabolic stability profiles . Curcumenone's predicted Caco-2 permeability is -4.829 log units and plasma protein binding (PPB) is 39.2%, with a predicted volume of distribution (VDSS) of 0.311 L/kg, which differ substantially from the more lipophilic furanodiene (LogP ≈ 4.0) [2]. These computed ADMET parameters, while not experimentally validated for every endpoint, provide procurement-relevant differentiation when selecting among Curcuma sesquiterpenes for pharmacokinetic or formulation studies.

Physicochemical properties Bicyclo[4.1.0]heptane LogP TPSA Drug-likeness

Curcumenone (100347-96-4): Evidence-Backed Application Scenarios for Research Procurement and Industrial Use


MCF-7 Breast Cancer Selective Cytotoxicity Screening—Curcumenone as the Higher-Selectivity Candidate

In anti-breast cancer screening cascades, curcumenone should be prioritized over curcumenol when the screening objective demands maximal selectivity for MCF-7 cells over normal endothelial cells. As quantified in Section 3 (Evidence Item 1), curcumenone's selectivity index of 6.0 is 2.1-fold greater than curcumenol's 2.8, with both compounds confirmed to induce apoptosis via Hoechst 33342/PI double-staining [1]. Curcumenone's near-complete inactivity against Ca Ski cervical cancer cells (IC₅₀ >100 μg/mL) further substantiates its cell-line selectivity, making it suitable for target deconvolution studies where broad-spectrum cytotoxicity would confound interpretation.

Prion Disease Drug Discovery—Curcumenone as the Structurally Matched Negative Control

For laboratories investigating prion protein (PrPSc) aggregation inhibitors, curcumenone provides an invaluable isogenic negative control compound. As shown in Evidence Item 2, curcumenone is isolated from the same Curcuma phaeocaulis fraction as the active anti-prion compounds curcumenol and furanodienone, yet it produces zero PrPSc reduction at concentrations up to 10 μM [2]. This clean functional dichotomy, combined with the known chemical interconversion relationship among carabrane-type sesquiterpenes (Evidence Item 5), enables SAR studies where curcumenone defines the baseline for structure-activity correlation within a single natural product series.

Quality Control and Reference Standard Sourcing for Curcuma-Based Herbal Products

Curcumenone is recognized as one of the principal marker components in Curcuma species alongside germacrone, furanodiene, and (4S,5S)-germacrone-4,5-epoxide [3]. However, due to its documented instability when purified (Evidence Item 4), procurement must specify HPLC-verified purity (≥96%, preferably ≥98%) with accompanying certificate of analysis including NMR and HPLC chromatograms. The RRF-based HPLC method described by Zhu et al. (2013)—with curcumenone's RRF of 0.147 against curdione at 244 nm—should be cited as the recommended quantification protocol [3]. Storage at -20°C under inert atmosphere with desiccant is advised based on vendor specifications, and reconstituted solutions should be used within the same working day.

Vasorelaxant and Calcium Channel Pharmacology—Curcumenone as the Carabrane Scaffold Starting Material

For medicinal chemistry programs targeting voltage-gated calcium channels, curcumenone is the obligate starting material for generating carabrane-type derivatives. As detailed in Evidence Item 5, curcumenone can be chemically converted to curcarabranols A and B, whose absolute stereostructures were confirmed via the modified Mosher's method [4]. The class-level evidence demonstrates that carabrane-type sesquiterpenes inhibit K⁺-induced contractions in rat aortic strips by >80% at 100 μM via a calcium channel-blocking mechanism, without affecting norepinephrine-induced contractions [4]. Researchers requiring a defined stereochemical starting point for semi-synthetic diversification of the bicyclo[4.1.0]heptane scaffold should procure curcumenone rather than the reduced analog 4S-dihydrocurcumenone, as only curcumenone bears the ketone functionality at C-3 required for the documented chemical conversion pathway.

Quote Request

Request a Quote for 1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.